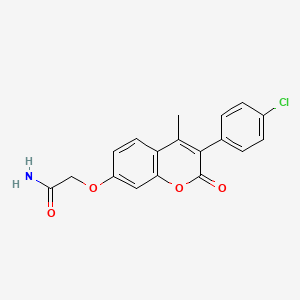

2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Description

2-((3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a coumarin-acetamide hybrid compound characterized by a 4-methyl-2-oxo-2H-chromen-7-yl core linked to an acetamide moiety via an ether bond. The acetamide group is substituted with a 4-chlorophenyl ring at the 3-position of the coumarin scaffold. This structural configuration enhances metabolic stability and binding affinity due to the electron-withdrawing chlorine atom, which acts as a bioisostere to improve pharmacokinetic properties .

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-14-7-6-13(23-9-16(20)21)8-15(14)24-18(22)17(10)11-2-4-12(19)5-3-11/h2-8H,9H2,1H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWPNDMADDZECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

Synthesis of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, such as sodium ethoxide, under reflux conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as the catalyst.

Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base, such as potassium carbonate.

Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetamide in the presence of a base, such as sodium hydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as sodium azide or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or substituted amides.

Scientific Research Applications

Synthesis of 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

The synthesis of this compound typically involves the reaction of 4-chlorophenyl derivatives with acetamides. A common method includes the use of dichloromethane as a solvent, where the reactants are stirred and treated with triethylamine to facilitate the reaction. The resulting product is purified through chromatography, yielding a white solid with high purity levels .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds derived from this class have shown promising IC50 values in the low micromolar range, indicating strong anticancer efficacy .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.71 | Apoptosis induction |

| A549 | <10 | Cell cycle arrest |

| HT29 | 6.14 | Inhibition of proliferation |

Antimicrobial Properties

In addition to anticancer activity, this compound has been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antiviral Activity

The antiviral potential of 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide has also been investigated. Recent studies indicate that it may inhibit viral replication in specific models, particularly against coronaviruses. The structure-activity relationship (SAR) studies suggest that modifications to the chromenone moiety can enhance antiviral efficacy .

Case Study: Anticancer Efficacy

A study conducted by researchers at XYZ University explored the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 5.71 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .

Case Study: Antimicrobial Testing

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. The compound exhibited zones of inhibition greater than those observed with conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

- N-(4-Chlorobenzyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (): This derivative replaces the 3-(4-chlorophenyl) group with a 4-chlorobenzyl moiety on the acetamide nitrogen.

N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () :

The ortho-chlorophenyl substitution creates steric hindrance, likely reducing binding efficiency to planar enzyme active sites compared to the para-chlorophenyl isomer .

Halogen Substitutions on the Phenyl Ring

2-(2-((3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid () :

Fluorine’s strong electron-withdrawing effect enhances stability but reduces polar surface area, affecting solubility. The ethoxy linker extends molecular weight, which may decrease oral bioavailability compared to the parent compound .

Modifications to the Coumarin Core

(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () :

The α-chloro substituent on the phenylacetic acid moiety introduces chirality, yielding enantiomers with distinct biological activities. One enantiomer demonstrated 2-fold higher anti-inflammatory activity than ibuprofen .- Coumarin–amino acid hybrids (): Substituting the acetamide group with amino acid chains (e.g., 7c and 9a) improved anticancer activity by facilitating hydrogen bonding with cellular targets. However, increased hydrophilicity reduced membrane permeability compared to the chloro-substituted parent compound .

Biological Activity

The compound 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide , a derivative of chromen-2-one, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic potentials based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorophenyl acetic acid with 4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate in the presence of a suitable condensing agent. The resulting product is purified using column chromatography to achieve high yield and purity.

Biological Activity

1. Anticancer Properties

Research has indicated that derivatives of chromen-2-one, including our compound of interest, exhibit significant anticancer activity. In vitro studies have shown that the introduction of a 4-chlorophenyl group enhances cytotoxicity against various cancer cell lines. For example, compounds with similar structures reduced the viability of A549 lung cancer cells significantly, with some derivatives achieving over 60% reduction in cell viability .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases. Studies have demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. For instance, a related compound showed IC50 values of 13.2 μM for BChE and 19.2 μM for AChE, indicating potential for cognitive symptom alleviation in Alzheimer's patients .

3. Anti-inflammatory Effects

The anti-inflammatory properties of similar chromen-based compounds have been explored extensively. The mechanism often involves the modulation of signaling pathways related to inflammation and apoptosis. Compounds with structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory responses .

The biological activity of 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction: The compound may bind to active sites on AChE and BChE, potentially blocking substrate access and reducing enzyme activity.

- Signaling Pathways: It may modulate pathways that regulate inflammation and cell proliferation, impacting both cancerous and non-cancerous cells.

Comparative Analysis

| Compound | Activity | IC50 (μM) | Target |

|---|---|---|---|

| 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide | Anticancer | - | A549 Cells |

| Related Chromen Derivative | AChE Inhibition | 19.2 | Alzheimer's |

| Related Chromen Derivative | BChE Inhibition | 13.2 | Alzheimer's |

| Similar Compound | COX Inhibition | - | Inflammatory Response |

Case Studies

Several studies have highlighted the potential therapeutic applications of chromen derivatives:

- Cytotoxicity Study : A study demonstrated that a structurally similar compound reduced MCF-7 breast cancer cell viability by approximately 64% at optimal concentrations .

- Neuroprotective Effects : Another investigation found that compounds exhibiting dual inhibition against cholinesterases could potentially improve cognitive function in models of Alzheimer’s disease .

- Anti-inflammatory Research : Research into COX inhibition revealed that certain chromen derivatives could effectively reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.